molecular formula C22H27N5O2 B2655269 3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine CAS No. 2415540-94-0

3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine

Cat. No.: B2655269
CAS No.: 2415540-94-0
M. Wt: 393.491
InChI Key: GNRZUHWMWUFNMR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound with a unique structure that includes cyclopropyl, pyridazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves multiple steps, including the formation of cyclopropyl and pyridazine rings, as well as the incorporation of the pyridine moiety. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and pyridine derivatives, such as:

  • 3-Cyclopropyl-6-{5-[6-(methoxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
  • 3-Cyclopropyl-6-{5-[6-(ethoxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine

Uniqueness

The uniqueness of 3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-14(2)29-21-8-5-16(9-23-21)22(28)27-12-17-10-26(11-18(17)13-27)20-7-6-19(24-25-20)15-3-4-15/h5-9,14-15,17-18H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRZUHWMWUFNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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